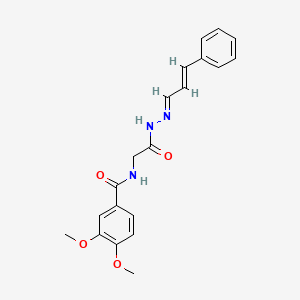
3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C20H21N3O4 and a molecular weight of 367.408 g/mol . This compound is known for its unique structural features, which include a benzamide core substituted with dimethoxy groups and a hydrazinoethylidene linkage to a phenylpropenylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzoyl chloride with 2-oxo-2-(2-hydrazinoethyl)benzamide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions with reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The hydrazinoethylidene linkage plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 4-Methyl-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
- 4-Methoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide
Uniqueness
3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and hydrazinoethylidene groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H21N3O4. The compound features a complex structure with multiple functional groups that may contribute to its biological activity.
Structural Information
- Molecular Formula : C20H21N3O4
- SMILES Notation : COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2)OC
- InChIKey : RIMTUNZGJJUFDC-OGMQXUJQSA-N
Biological Activity
The biological activity of this compound has been investigated in various studies. Although specific literature directly discussing this compound is limited, related compounds with similar structures have shown promising bioactivities.
Anticancer Activity
Research has indicated that derivatives of hydrazine and benzamide exhibit anticancer properties. For example, compounds with hydrazone linkages have demonstrated cytotoxic effects against various cancer cell lines. The presence of the phenyl group and methoxy substituents in this compound may enhance its lipophilicity and ability to penetrate cell membranes, potentially increasing its efficacy against cancer cells.
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Compounds with similar structural motifs have been reported to inhibit key enzymes involved in cancer proliferation and metastasis. For instance, hydrazone derivatives have been shown to inhibit proteases and kinases, which are crucial targets in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key factors influencing its activity may include:
- Substituent Positioning : The position of methoxy groups on the aromatic ring can significantly affect the compound's interaction with biological targets.
- Hydrazine Moiety : The hydrazine component is crucial for biological activity; modifications here can alter potency and selectivity.
- Phenyl Group : The presence of the phenyl group may enhance binding affinity to target proteins due to π-stacking interactions.
Case Studies and Research Findings
While specific case studies on this exact compound are scarce, related research provides valuable insights:
- Study on Hydrazone Derivatives : A study found that certain hydrazone derivatives exhibited IC50 values in the micromolar range against cancer cell lines, suggesting that structural modifications could lead to enhanced potency .
- Molecular Docking Studies : Computational studies have shown that similar compounds can effectively bind to active sites of target proteins, indicating a strong potential for this compound in drug design .
Properties
CAS No. |
325483-81-6 |
|---|---|
Molecular Formula |
C20H21N3O4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C20H21N3O4/c1-26-17-11-10-16(13-18(17)27-2)20(25)21-14-19(24)23-22-12-6-9-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,21,25)(H,23,24)/b9-6+,22-12+ |
InChI Key |
RIMTUNZGJJUFDC-OGMQXUJQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















